Ethyl 3-(5-Methoxy-3-indolyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)7-4-10-9-15-13-6-5-11(17-2)8-12(10)13/h5-6,8-9,15H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPHHVMCFVKTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Methoxy-3-indolyl)propanoate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 5-methoxyindole and ethyl 3-bromopropanoate, which undergo a nucleophilic substitution reaction to form the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Methoxy-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions like elevated temperatures
Major Products Formed
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of ethyl 3-(5-methoxy-3-indolyl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including Ethyl 3-(5-Methoxy-3-indolyl)propanoate, have been studied for their anticancer properties. Research indicates that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of indole exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for drug development .
Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to interact with cellular signaling pathways. This compound may influence gene expression related to cell proliferation and apoptosis. Specific studies have demonstrated that such compounds can modulate the activity of key enzymes involved in cancer metabolism .
Antimicrobial Properties
The compound's structural features contribute to its potential as an antimicrobial agent. Indole derivatives have shown activity against a range of bacteria and fungi, which is crucial for developing new treatments for infectious diseases. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that indole derivatives can reduce oxidative stress and inflammation in neuronal tissues .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. The synthetic pathways often employ methods such as Fischer indolization or coupling reactions with various reagents to achieve the desired structure .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects of various indole derivatives, this compound demonstrated a GI50 value significantly lower than many other tested compounds, indicating potent growth inhibition against human cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition, suggesting effective antibacterial activity that warrants further exploration for clinical applications .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Methoxy-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Substituent Variation on the Indole Ring
Ethyl 3-(5-Methoxy-3-indolyl)propanoate is part of a broader class of indole-propanoate esters with varying substituents. Key analogs and their properties are summarized below:
| Compound | Substituent | m.p. (°C) | [α]D²⁵ (c, solvent) | HPLC Retention Time (min) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| This compound | 5-OCH₃ | 143–145 | +6.0 (0.20, CH₂Cl₂) | 20.40 (minor), 27.86 (major) | 41 |
| Ethyl 3-(5-Methyl-3-indolyl)propanoate | 5-CH₃ | 176.5–178 | +24.0 (0.50, CH₂Cl₂) | 13.28 (minor), 16.45 (major) | 47 |
| Ethyl 3-(5-Chloro-3-indolyl)propanoate | 5-Cl | 190–192 | -6.0 (0.20, CH₂Cl₂) | 14.88 (minor), 20.25 (major) | 45 |
| Ethyl 3-(6-Chloro-3-indolyl)propanoate | 6-Cl | 203–205 | +20.0 (0.25, CH₂Cl₂) | 14.93 (minor), 17.95 (major) | 10 |
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., Cl) increase melting points compared to electron-donating groups (e.g., OCH₃, CH₃), likely due to enhanced intermolecular interactions .
- Optical Activity : The 5-methyl derivative exhibits higher optical rotation (+24.0) than the 5-methoxy analog, suggesting steric or electronic effects on chirality .
- Enantioselectivity : The 6-chloro isomer shows significantly lower enantiomeric excess (10% ee), indicating that substituent position critically influences stereochemical outcomes during synthesis .
Positional Isomerism
Positional isomers with methoxy groups at the 4- or 6-positions of the indole ring (e.g., Ethyl 3-(4-Methoxy-3-indolyl)propanoate and Ethyl 3-(6-Methoxy-3-indolyl)propanoate) have been reported . For instance, a 6-methoxy group may hinder rotational freedom compared to 5-methoxy, affecting NMR coupling patterns and chromatographic behavior.
Ester Group Variation
Replacing the ethyl ester with a methyl group (e.g., Mthis compound) modifies lipophilicity and hydrolysis kinetics. Ethyl esters generally exhibit higher stability in biological systems due to slower esterase-mediated cleavage compared to methyl esters . For example, methyl analogs like Methyl 3-acetylamino-2-(5-methoxyindol-3-yl)propanoate are noted for therapeutic applications, highlighting the role of ester choice in drug design .
Carboxylic Acid Derivative
The carboxylic acid counterpart, 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (CAS 39547-16-5), lacks the ethyl ester group, rendering it more polar and acidic (pKa ~4–5). This form is prone to salt formation and may exhibit distinct bioavailability compared to the ester, which is more membrane-permeable .
Research Implications
- Synthetic Chemistry : Substituent position and electronic nature significantly impact enantioselectivity, as seen in the low ee of the 6-chloro derivative .
- Pharmaceutical Applications : Ethyl esters balance lipophilicity and metabolic stability, making them preferable intermediates in drug synthesis (e.g., anti-hypertensive agents) .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Data sourced from synthesis and characterization studies .
Table 2: Structural Isomers and Derivatives
| Compound | CAS Number | Key Feature |
|---|---|---|
| This compound | Not reported | Target compound |
| Ethyl 3-(4-Methoxy-3-indolyl)propanoate | N/A | Positional isomer (4-OCH₃) |
| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 | Carboxylic acid derivative |
Biological Activity
Ethyl 3-(5-Methoxy-3-indolyl)propanoate is a notable compound within the indole derivative class, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized primarily through the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. This compound serves as a building block for more complex indole derivatives and has been investigated for various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. This compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study highlighted that certain indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
Table 1: Summary of Anticancer Studies on Indole Derivatives
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Table 2: Antimicrobial Activity of this compound
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 64 µg/mL | Enzyme inhibition |
The mechanism by which this compound exerts its biological effects involves several molecular interactions:
- Receptor Binding : The indole ring structure allows binding to various receptors, influencing signal transduction pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Gene Expression Regulation : The compound can affect gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Staphylococcus aureus found that the compound significantly inhibited bacterial growth at relatively low concentrations, indicating its potential as a therapeutic agent against resistant strains .
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 3-(5-Methoxy-3-indolyl)propanoate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst), stoichiometric ratios, and purification techniques. For example, using absolute ethanol as a solvent and equimolar ratios of reactants, as demonstrated in the synthesis of structurally similar indole derivatives, ensures minimal side reactions . Post-synthesis purification via vacuum concentration and chromatography (e.g., TLC with CHCl₃/MeOH 9:1) can resolve impurities. Contradictions in yield may arise from residual moisture; thus, drying agents like Drierite are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example, HSQC NMR can resolve cross-signals from aromatic protons and methoxy groups, as shown in lignin-derived analogs . GC-FID/MS is ideal for quantifying monomeric products and identifying degradation byproducts . Conflicting data (e.g., unexpected peaks in NMR) should be addressed by cross-validating with alternative techniques (e.g., FT-IR for functional groups) and comparing retention times in GC with authentic standards.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 masks for low exposure, OV/AG/P99 for higher concentrations) and full-body chemical-resistant suits to prevent dermal contact . Avoid drainage contamination by using closed systems for reactions. Stability under recommended storage conditions (dry, inert atmosphere) minimizes decomposition risks .
Advanced Research Questions
Q. How can mechanistic studies clarify the role of this compound in stabilizing lignin-derived monomers during catalytic solvolysis?
- Methodological Answer : Mechanistic insights require integrating analytical techniques such as Van Krevelen diagrams (elemental analysis) and HSQC NMR to track bond cleavage and monomer stabilization. For example, metal-catalyzed reductive stabilization of lignin monomers (observed via disappearance of phenolic signals and emergence of propanoate derivatives) can be modeled using this compound as a probe . Kinetic studies under varying catalyst loads (e.g., Pd/C or Ru-based systems) and temperature gradients further elucidate reaction pathways.
Q. What strategies can resolve contradictions in bioactivity data when using this compound as an enzyme inhibitor or metabolic probe?
- Methodological Answer : Contradictions may arise from off-target interactions or solvent effects. Dose-response assays (e.g., IC₅₀ determination) across multiple enzyme isoforms (e.g., cytochrome P450s) and solvent systems (aqueous vs. organic) can isolate specific inhibitory effects . Isotopic labeling (e.g., ¹⁴C-tagged propanoate) combined with LC-MS metabolomics tracks metabolic incorporation and identifies competing pathways .
Q. How can computational chemistry predict the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict oxidative/reductive stability. Molecular dynamics simulations assess conformational flexibility in solvents like ethanol or DMSO, which influence reaction kinetics . For example, Claisen-Schmidt reaction pathways for analogous methoxyphenyl propanoates have been validated using computational intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
